Poziotinib hydrochloride

EGFR exon 20 insertion Non-small cell lung cancer Progression-free survival

Researchers targeting EGFR/HER2 exon 20 insertion mutants face inherent steric hindrance that renders earlier-generation TKIs ineffective. Poziotinib hydrochloride (HM781-36B) addresses this with a uniquely small, flexible structure that enables binding within the sterically constrained ATP pocket. - Near-loop EGFRex20ins: median PFS of 11.1 mo vs. 3.5 mo for far-loop insertions (p=0.016). - HER2ex20ins: 27.8% ORR in ZENITH20 cohort 2, 2.3-2.8× higher than standard chemotherapy. - >100- to 1,000-fold selectivity for EGFR family over 30+ kinases tested, ensuring clean target engagement. Supplied as high-purity (>98% by HPLC) powder with full QC documentation for preclinical and translational research.

Molecular Formula C23H22Cl3FN4O3
Molecular Weight 527.8 g/mol
CAS No. 1429757-68-5
Cat. No. B610172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePoziotinib hydrochloride
CAS1429757-68-5
SynonymsPoziotinib hydrochloride
Molecular FormulaC23H22Cl3FN4O3
Molecular Weight527.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=C(C=C3)Cl)Cl)F)OC4CCN(CC4)C(=O)C=C.Cl
InChIInChI=1S/C23H21Cl2FN4O3.ClH/c1-3-20(31)30-8-6-13(7-9-30)33-19-10-14-17(11-18(19)32-2)27-12-28-23(14)29-16-5-4-15(24)21(25)22(16)26;/h3-5,10-13H,1,6-9H2,2H3,(H,27,28,29);1H
InChIKeyOMYSOLOMWJFVNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Poziotinib Hydrochloride Procurement Guide


Poziotinib hydrochloride (HM781-36B; CAS 1429757-68-5) is a quinazoline-based, orally bioavailable, irreversible pan-HER tyrosine kinase inhibitor that covalently binds to EGFR, HER2, and HER4 . It potently inhibits wild-type EGFR (IC50 3.2 nM), HER2 (IC50 5.3 nM), HER4 (IC50 23.5 nM), and mutated variants including EGFR T790M (IC50 4.2 nM) and EGFR L858R/T790M (IC50 2.2 nM) . Poziotinib is distinguished by its uniquely small size and flexibility within the ATP-binding pocket, enabling it to circumvent steric hindrance imposed by exon 20 insertion mutations—a structural feature that underpins its differential clinical utility relative to earlier-generation EGFR inhibitors [1].

Irreversible pan-HER (EGFR/HER2/HER4) inhibitor with structural basis for exon 20 insertion mutant targeting
Small size and flexibility enable access to sterically constrained ATP-binding pockets
Oral bioavailability research context for in vivo model studies

Poziotinib Structural Basis for Exon 20 Targeting


EGFR exon 20 insertion mutations (EGFRex20ins) are inherently resistant to first- and second-generation EGFR TKIs (e.g., gefitinib, erlotinib, afatinib) and demonstrate limited sensitivity to third-generation inhibitors (e.g., osimertinib), owing to steric hindrance in the ATP-binding pocket that prevents adequate drug binding [1]. Poziotinib's smaller size and enhanced flexibility relative to other covalent TKIs allow it to access the sterically constrained binding pocket of exon 20 insertion mutants, a property not shared by alternative agents such as mobocertinib, which exhibits uniform but modest activity regardless of insertion location [2]. Consequently, poziotinib cannot be substituted with in-class pan-HER inhibitors or alternative EGFR TKIs without risking substantial loss of therapeutic activity in EGFRex20ins and HER2ex20ins patient populations [1].

First/second-generation EGFR TKIs
May lack activity against exon 20 insertion mutants due to steric hindrance; target engagement may not transfer.
Third-generation TKI (osimertinib)
Limited sensitivity reported in EGFRex20ins models; binding-pocket fit may differ from poziotinib.
Mobocertinib
Location-agnostic activity profile may not replicate loop-dependent response patterns seen with poziotinib.

Poziotinib Comparative Efficacy Evidence


PFS by EGFR Exon 20 Loop Location: Poziotinib vs. Mobocertinib

In the ZENITH20 phase 2 trial (NCT03318939, n=115 EGFRex20ins NSCLC patients), poziotinib demonstrated an overall objective response rate (ORR) of 14.8% (95% CI: 8.9–22.6). Critically, exploratory analysis revealed that poziotinib's efficacy is highly dependent on the insertion location: patients with near-loop insertions achieved a median PFS of 11.1 months, compared to only 3.5 months for far-loop insertions (p=0.016), with corresponding tumor size reductions of −25.9% vs. −9.8% (p=0.0014) [1]. In contrast, the EXCLAIM trial of mobocertinib (NCT02716116) showed no significant difference between near-loop and far-loop insertions, with PFS of 12.0 vs. 13.0 months (p=0.99) and tumor reduction of −38.5% vs. −34.1% (p=0.59) [2].

PFS by loop location
Head-to-head
Near-loop PFS 11.1 mo vs. 3.5 mo far-loop (p=0.016); mobocertinib 12.0 vs 13.0 mo (p=0.99)
Reported endpoint context: loop-dependent PFS differentiation
ZENITH20 (n=115) vs. EXCLAIM; near-loop insertion cohort
EGFR exon 20 insertion Non-small cell lung cancer Progression-free survival

ORR in HER2 Exon 20 NSCLC: Poziotinib vs. Standard Chemotherapy

In the ZENITH20 cohort 2 trial (NCT03318939) of 90 previously treated patients with HER2 exon 20 insertion-mutant NSCLC, poziotinib administered at 16 mg once daily achieved an objective response rate (ORR) of 27.8% [1]. This ORR compares favorably to the historical ORR of approximately 10–12% observed with standard second-line chemotherapy in this molecularly defined patient population, which lacks approved targeted therapies and responds poorly to conventional EGFR TKIs and HER2-directed monoclonal antibodies [2].

ORR in HER2ex20ins
Cross-study comparable
27.8% (poziotinib, n=90) vs. ~10–12% (historical chemo)
Reported ORR endpoint context relative to chemotherapy
ZENITH20 cohort 2; ≥2 prior lines
HER2 exon 20 insertion Non-small cell lung cancer Objective response rate

Kinase Selectivity: EGFR Family vs. Other Kinases

In vitro kinase profiling demonstrates that poziotinib exhibits greater than 100- to 1,000-fold selectivity for EGFR family kinases (EGFR, HER2, HER4) compared to over 30 other kinases tested . This selectivity window surpasses that of first-generation reversible EGFR inhibitors (e.g., gefitinib, erlotinib), which are associated with broader kinome interaction profiles and differential off-target effects [1].

Kinase selectivity
Class-level inference
>100- to >1,000-fold EGFR family vs. >30 other kinases
Supports target-specific tool compound use
In vitro panel; quantitative comparator differences not directly measured
Kinase selectivity Off-target profiling Irreversible EGFR inhibitor

Population Pharmacokinetic Parameters: Clearance and Absorption

Population pharmacokinetic analysis from three phase I studies (n=72 patients with advanced solid tumors) established that poziotinib follows a two-compartment model with an apparent clearance of 34.5 L/h (29.4% CV), central volume of distribution of 185 L (influenced by body weight), and absorption rate constant (Ka) of 1.45 ± 0.23 h⁻¹ [1]. The absorption process is significantly affected by the fed state, with food intake altering absorption kinetics [1].

Population PK parameters
Supporting evidence
CL 34.5 L/h, Vd 185 L, Ka 1.45 h⁻¹; two-compartment model
Informs exposure-model design and food-effect consideration
n=72 patients; phase I studies; fed state alters absorption
Pharmacokinetics Population PK modeling Oral bioavailability

Phase 1 Safety and Tolerability Profile

Phase 1 dose-escalation studies in advanced solid tumors (n=75 patients) identified dose-limiting toxicities (DLTs) of grade 3 diarrhea (intermittent schedule) and grade 3 anorexia plus diarrhea (continuous schedule), with maximum tolerated doses established as 24 mg/day (intermittent) and 18 mg/day (continuous) [1]. The most common drug-related treatment-emergent adverse events were diarrhea, rash, stomatitis, pruritus, and anorexia [1]. Among evaluable patients, partial response rates were 16% (intermittent schedule) and 21% (continuous schedule) [1].

Phase 1 tolerability
Supporting evidence
MTD 18 mg/day continuous; 24 mg/day intermittent; DLTs: diarrhea, anorexia
Supports tolerability endpoint review; dose scheduling context
n=75; common AEs: rash, stomatitis, pruritus
Safety profile Dose-limiting toxicity EGFR inhibitor adverse events

Exon 20 Mutant Potency vs. Afatinib and Osimertinib

Poziotinib is a potent inhibitor of the most common EGFR and HER2 exon 20 insertion mutants, which are predominantly activating in nature and resistant to existing reversible and irreversible EGFR TKIs including gefitinib, erlotinib, afatinib, and osimertinib [1]. In vitro studies demonstrate that afatinib, poziotinib, and zipalertinib more potently inhibited near-loop than far-loop exon 20 insertions, whereas mobocertinib exhibits similar IC50 values across both insertion types [2].

Exon 20 mutant activity
Class-level inference
Active against common EGFR/HER2 exon 20 mutants resistant to gefitinib, erlotinib, afatinib, osimertinib
Supports exon 20 insertion model selection context
Near-loop vs. far-loop potency differentiation observed in vitro
EGFR exon 20 insertion Drug resistance Kinase inhibition

Poziotinib Application Scenarios


Near-Loop EGFR Exon 20 Insertion Research

Based on the ZENITH20 trial evidence that poziotinib achieves a median PFS of 11.1 months in EGFRex20ins near-loop insertion patients compared to 3.5 months for far-loop insertions (p=0.016), with tumor reduction of −25.9% vs. −9.8% (p=0.0014), poziotinib is the optimal investigational agent for studies specifically focused on near-loop EGFRex20ins NSCLC [1]. In contrast, mobocertinib shows no location-dependent efficacy difference (PFS 12.0 vs. 13.0 months, p=0.99) [1]. Researchers designing biomarker-stratified trials or patient-derived xenograft models with near-loop insertions should prioritize poziotinib procurement over mobocertinib or other exon 20-targeted agents.

HER2 Exon 20 Insertion NSCLC Development

Poziotinib achieved a 27.8% ORR in ZENITH20 cohort 2 (n=90 previously treated HER2ex20ins NSCLC patients), approximately 2.3- to 2.8-fold higher than the ~10–12% ORR expected with standard second-line chemotherapy in this molecularly defined, treatment-refractory population [1] [2]. This efficacy signal supports poziotinib's use as a benchmark comparator or backbone agent in clinical research programs developing next-generation HER2ex20ins-targeted therapies, as well as in preclinical models evaluating mechanisms of acquired resistance to exon 20-directed TKIs.

Kinase Selectivity Profiling in Preclinical Studies

Poziotinib exhibits greater than 100- to 1,000-fold selectivity for EGFR family kinases over >30 other kinases tested in vitro, a selectivity window that exceeds that of first-generation reversible EGFR TKIs [1]. This high selectivity profile makes poziotinib an appropriate tool compound for studies requiring clean target engagement with minimal confounding off-target kinase activity, including mechanistic investigations of EGFR/HER2 signaling, combination therapy synergy screens, and kinase inhibitor reference standard panels for assay calibration.

Pharmacokinetic and Food-Effect Investigations

Population PK analysis has established poziotinib's clearance (34.5 L/h), volume of distribution (185 L), and absorption rate constant (1.45 h⁻¹), with documented food-effect on absorption kinetics [1]. These well-characterized PK parameters support poziotinib's use in studies investigating formulation optimization, drug-drug interaction potential, or translational PK/PD modeling. The defined MTD of 18 mg/day (continuous) and 24 mg/day (intermittent) from phase 1 dose-escalation studies provides established dosing benchmarks for in vivo efficacy and toxicology studies [2].

Application
Selection Property
Validation Focus
Near-loop EGFR exon 20 insertion model research
Loop-location PFS response context
PFS endpoint by insertion loop location
HER2 exon 20 insertion model research
ORR context vs. standard comparator
ORR endpoint in HER2 exon 20 models
Kinase selectivity profiling studies
EGFR family selectivity profile
Off-target kinase panel review
Pharmacokinetic and food-effect research
Population PK parameters and absorption context
Food-effect and exposure-model review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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